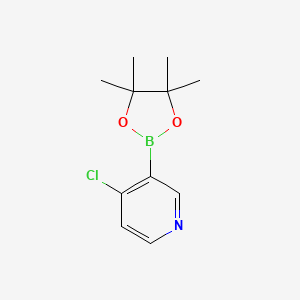
4-Chloropyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyridine-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 452972-15-5. It has a molecular weight of 239.51 . It is a solid substance that is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic esters like 4-Chloropyridine-3-boronic acid pinacol ester often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Applications De Recherche Scientifique
Analytical Challenges and Solutions
Pinacolboronate esters, including compounds like 4-Chloropyridine-3-boronic acid pinacol ester, are key in Suzuki coupling reactions for synthesizing complex molecules. These esters pose unique analytical challenges due to their propensity for hydrolysis, complicating their analysis through conventional methods like GC and HPLC. Innovative approaches, such as non-aqueous and aprotic diluents and highly basic mobile phases, are necessary to stabilize and adequately analyze these reactive esters (Zhong et al., 2012).
Metal- and Additive-Free Borylation
Boronic acids and esters play a vital role in various domains, including synthetic organic chemistry and drug discovery. Traditional synthesis methods often involve metal catalysts, leading to contamination concerns. A metal- and additive-free photoinduced borylation method offers a simpler and cleaner alternative, facilitating the direct conversion of haloarenes to boronic acids and esters, which is applicable on multigram scales (Mfuh et al., 2017).
Suzuki Cross-Coupling Enhancements
4-Chloropyridine-3-boronic acid pinacol ester, as part of the broader category of pinacolboronate esters, is instrumental in Suzuki cross-coupling reactions. Such esters enable the synthesis of diverse organic compounds by coupling with (hetero)aryl bromides. The process showcases high yields and the potential for double and triple couplings, underscoring the ester's utility in introducing electron-withdrawing groups into organic compounds (Batool et al., 2016).
Fluorescence Enhancement through Exciplex Formation
Exciplex formation involving pyridinium boronic acids and phenyl groups, facilitated by compounds like 4-Chloropyridine-3-boronic acid pinacol ester, can be monitored via fluorescence. The addition of pinacol leads to enhanced Lewis acidity, significantly amplifying the fluorescence, which has implications for molecular sensing and diagnostics (Huang et al., 2010).
Well-Defined Water-Soluble Boronic Acid (Co)polymers
The polymerization of pinacolboronate esters, such as 4-Chloropyridine-3-boronic acid pinacol ester, via reversible addition−fragmentation chain transfer (RAFT), allows for the creation of boronic acid (co)polymers. These polymers have a range of applications, from drug delivery systems to materials science, highlighting the versatility of these esters in polymer chemistry (Cambre et al., 2007).
Safety And Hazards
The safety information for 4-Chloropyridine-3-boronic acid pinacol ester indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for the use of boronic esters like 4-Chloropyridine-3-boronic acid pinacol ester could involve further development and refinement of the Suzuki–Miyaura coupling process . This could lead to more efficient and versatile methods for forming carbon-carbon bonds in organic synthesis .
Propriétés
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJNRVZMVZXMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476867 |
Source


|
| Record name | 4-Chloropyridine-3-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-3-boronic acid pinacol ester | |
CAS RN |
452972-15-5 |
Source


|
| Record name | 4-Chloropyridine-3-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-3-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

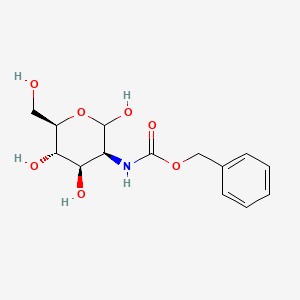
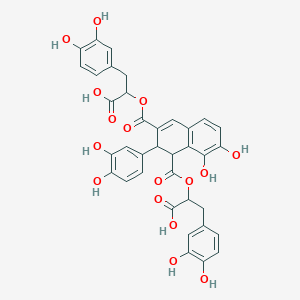
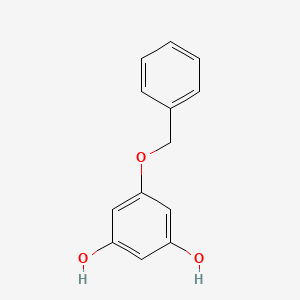
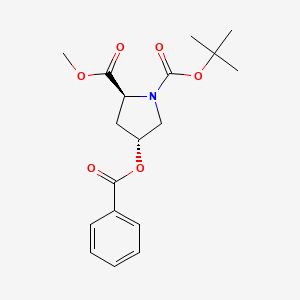
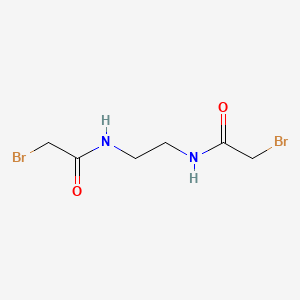
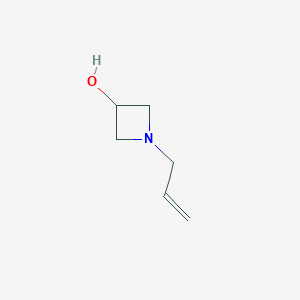
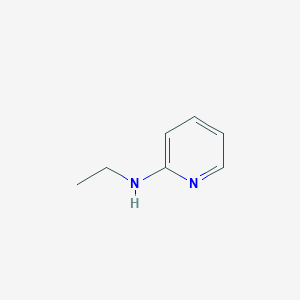
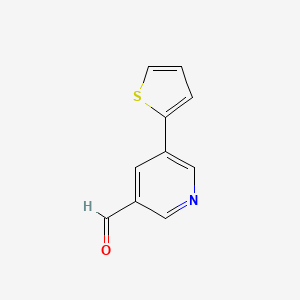
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
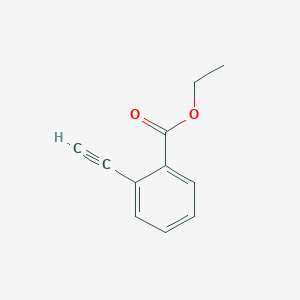
![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)

![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)